N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H15N5OS and its molecular weight is 349.41. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial and Antituberculosis Applications
- Some derivatives of benzothiazole, including compounds structurally related to the queried compound, have been explored for their antimycobacterial properties. Research has identified such molecules as promising inhibitors against Mycobacterium tuberculosis, showcasing their potential in the development of new antituberculosis agents (Jeankumar et al., 2013), (Reddy et al., 2014).
Heterocyclic Chemistry and Synthesis
- The compound's core structure, particularly the benzothiazole moiety, serves as a key scaffold in the synthesis of various heterocyclic compounds. This includes the development of novel synthetic pathways and the exploration of their chemical reactivity with different nucleophiles, contributing significantly to advancements in heterocyclic chemistry (Mohareb et al., 2004), (Yıldırım et al., 2005).
Anticancer Research
- Research into benzothiazole derivatives, including those related to the queried compound, has explored their potential as anticancer agents. Studies have highlighted their mechanisms of action, such as inducing apoptosis in cancer cells and affecting various cellular pathways involved in cancer progression (Raffa et al., 2019).
Insecticidal Applications
- Investigations into benzothiazole and its derivatives have also extended into the realm of agriculture, where their insecticidal properties against certain pests have been assessed. This includes studying their efficacy in controlling populations of pests like the cotton leafworm, Spodoptera littoralis, showcasing the versatility of benzothiazole derivatives in both medicinal and agricultural applications (Fadda et al., 2017).
Mechanism of Action
Target of Action
The compound N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may interact with multiple targets, leading to various changes in cellular functions.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may induce various molecular and cellular changes .
Properties
IUPAC Name |
N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-17(18-21-15-3-1-2-4-16(15)25-18)20-10-12-23-11-7-14(22-23)13-5-8-19-9-6-13/h1-9,11H,10,12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQLNZIUXVICFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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